![molecular formula C15H20O B13177798 1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)
1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[410]heptane is a bicyclic compound characterized by its unique structure, which includes a phenyl group, an isopropyl group, and an oxabicycloheptane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the oxabicycloheptane ring system . The reaction conditions often include the use of cyclopentenes as substrates, which undergo aminoacyloxylation to form the desired bicyclic structure .
Industrial Production Methods
化学反应分析
Types of Reactions
1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions and cellular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a similar ring system but containing a nitrogen atom.
2-Azabicyclo[3.1.0]hexane: A related compound with a different ring size and nitrogen incorporation.
Diazabicyclo[2.2.1]heptane: A compound with two nitrogen atoms in the bicyclic structure.
Uniqueness
1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane is unique due to its specific combination of a phenyl group, an isopropyl group, and an oxabicycloheptane ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C15H20O |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
1-phenyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H20O/c1-11(2)12-8-9-15(14(10-12)16-15)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3 |
InChI 键 |
FPCVHBVIEGQGNI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC2(C(C1)O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



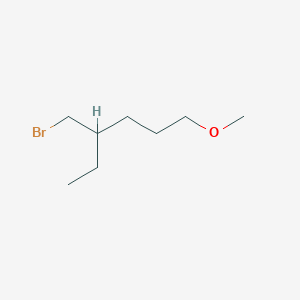
![1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one](/img/structure/B13177748.png)
![tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13177755.png)

![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13177770.png)
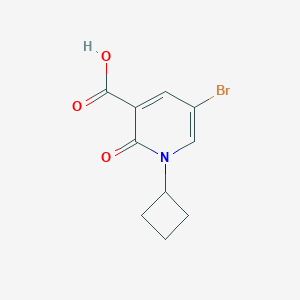
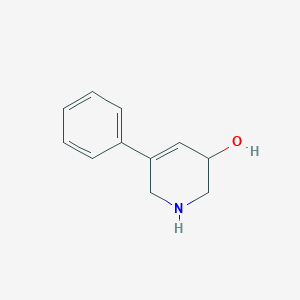
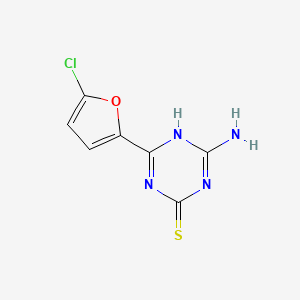
![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)

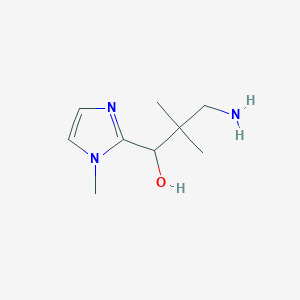
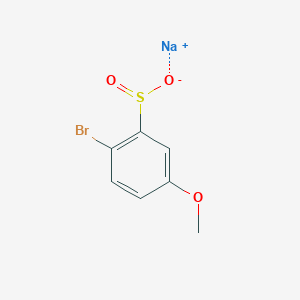
![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)
